2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate
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Overview
Description
2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate is an organic compound that belongs to the class of fluorinated aromatic compounds. This compound is characterized by the presence of fluorine atoms attached to phenyl rings, which can significantly influence its chemical and biological properties. It is used in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate typically involves multiple steps, including the formation of key intermediates. One common method involves the reaction of 4-fluorobenzoyl chloride with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with 4-fluoroaniline under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods often focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate include:
- 2-(4-Fluorophenyl)-5-((2-furylmethyl)amino)-1,3-oxazole-4-carbonitrile
- 4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole
- 2-Amino-4-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of two fluorinated phenyl rings and the oxoethyl and oxopentanoate groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
524046-24-0 |
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Molecular Formula |
C19H17F2NO4 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 5-(4-fluoroanilino)-5-oxopentanoate |
InChI |
InChI=1S/C19H17F2NO4/c20-14-6-4-13(5-7-14)17(23)12-26-19(25)3-1-2-18(24)22-16-10-8-15(21)9-11-16/h4-11H,1-3,12H2,(H,22,24) |
InChI Key |
ZNUXSFPNCQDEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCCC(=O)NC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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